2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole
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Overview
Description
2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is notable for its unique structure, which includes a thiomorpholine and morpholine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide, and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share a similar indole core but differ in their substituents and biological activities.
Morpholine derivatives: Compounds like morpholine and thiomorpholine have similar ring structures but lack the indazole core.
Uniqueness
What sets 2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole apart is its unique combination of the indazole core with thiomorpholine and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H28N4O2S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[4-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C18H28N4O2S/c1-20-16(14-4-2-3-5-15(14)19-20)12-21-6-9-24-17(13-21)18(23)22-7-10-25-11-8-22/h17H,2-13H2,1H3 |
InChI Key |
CDALDQJFUNPRQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CN3CCOC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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